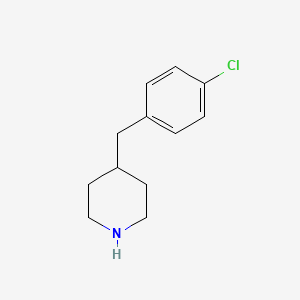

4-(4-Chlorobenzyl)piperidine

説明

Overview of Piperidine (B6355638) Scaffold in Medicinal Chemistry

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous and vital scaffold in the field of drug discovery. bohrium.comugent.be Its prevalence is underscored by its presence in a multitude of approved pharmaceutical agents. ugent.bethieme-connect.comthieme-connect.com The versatility of the piperidine nucleus allows for the development of a wide array of therapeutic agents targeting diverse biological pathways. bohrium.com

The incorporation of the piperidine scaffold into molecules can significantly influence their properties in several beneficial ways:

Modulation of Physicochemical Properties: The piperidine ring possesses both hydrophilic and lipophilic characteristics. thieme-connect.com Strategic modifications, such as the introduction of chiral centers or substituents, can effectively alter a compound's physicochemical properties like pKa, logD, and logP. thieme-connect.com

Enhancement of Biological Activities and Selectivity: The three-dimensional structure of the piperidine ring can be tailored to achieve optimal interactions with biological targets, thereby enhancing the potency and selectivity of a drug candidate. thieme-connect.comresearchgate.net

Improvement of Pharmacokinetic Properties: The presence of a piperidine moiety can positively impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. thieme-connect.comresearchgate.net

Reduction of Cardiac Toxicity: The introduction of chiral piperidine scaffolds has been associated with a reduction in cardiotoxicity, a critical consideration in drug development. thieme-connect.comresearchgate.net

Piperidine derivatives have been successfully employed in the development of drugs for a wide range of conditions, including cancer, viral infections, malaria, microbial and fungal infections, hypertension, pain, inflammation, Alzheimer's disease, and psychosis. bohrium.com

Significance of Chlorophenyl and Chlorobenzoyl Moieties in Bioactive Compounds

The inclusion of chlorophenyl and chlorobenzoyl groups in molecular structures is a common strategy in medicinal chemistry to enhance biological activity. The chlorine atom, being an electron-withdrawing group, can influence a molecule's electronic properties, stability, and binding affinity to target proteins. bibliotekanauki.pl

Research has shown that the presence of a chlorophenyl group can improve the lipophilicity of a compound, which may facilitate its penetration through cell membranes. bibliotekanauki.pl This characteristic is particularly relevant for targeting intracellular components. Furthermore, chlorophenyl moieties have been implicated in improving the binding affinity of molecules to proteins associated with cancer, potentially by inhibiting pathways involved in cell cycle progression or apoptosis. bibliotekanauki.pl

The 4-chlorobenzoyl group, a related structural feature, is also a key component in various biologically active molecules. For instance, derivatives of 4-(4-chlorobenzoyl)piperidine (B1585750) are utilized as intermediates in the synthesis of pharmaceuticals, such as allosteric enhancers of the A1-adenosine receptor. chemicalbook.com The structural optimization of compounds containing the 4-(4-chlorobenzoyl)piperidine core has led to the development of potent and selective enzyme inhibitors. unipi.it

Historical Context of Research on 4-(4-Chlorobenzyl)piperidine and its Analogues

Research into this compound and its analogues is rooted in the broader exploration of piperidine derivatives for therapeutic applications. This specific compound serves as a valuable building block in the synthesis of more complex molecules with desired pharmacological activities. chemimpex.com It is primarily utilized as an intermediate in the development of various pharmaceuticals, including analgesics and neuroprotective agents. chemimpex.com

The synthesis of this compound hydrochloride, a stable salt form, is well-documented. Its structural analogues, created by modifying the substituents on the piperidine ring or the chlorobenzyl group, have been investigated to understand structure-activity relationships (SAR). For example, the introduction of different functional groups can modulate the compound's interaction with biological targets.

Studies on related compounds like 4-(4-chlorophenyl)piperidine (B1270657) analogues have been instrumental in the development of agents targeting neurotransmitter transporters, with implications for conditions like depression. nih.gov The exploration of various derivatives, including those with different stereochemistry, has revealed how subtle structural changes can lead to significant differences in biological selectivity. nih.gov The ongoing research in this area continues to leverage the foundational knowledge of these piperidine-based structures to design novel therapeutic agents.

Structure

3D Structure

特性

IUPAC Name |

4-[(4-chlorophenyl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11/h1-4,11,14H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPESQEWIPDEGSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30395673 | |

| Record name | 4-(4-chlorobenzyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36938-76-8 | |

| Record name | 4-(4-chlorobenzyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Synthesis of 4-(4-Chlorobenzyl)piperidine as a Core Intermediate

The synthesis of the this compound scaffold is a critical first step for its use in further chemical elaboration. The primary methods for its preparation involve the catalytic hydrogenation of a corresponding pyridine precursor or reductive amination pathways.

Reaction Routes and Conditions

Two principal routes for the synthesis of this compound are widely recognized in organic chemistry: the hydrogenation of a pyridine ring and the reductive amination of a piperidine (B6355638) derivative.

Catalytic Hydrogenation: This is a prevalent method for converting aromatic nitrogen heterocycles into their saturated counterparts. asianpubs.org The synthesis of this compound can be achieved through the catalytic hydrogenation of 4-(4-chlorobenzyl)pyridine. This transformation requires the use of a metal catalyst and a source of hydrogen. Various catalysts, including platinum, palladium, and rhodium, are effective for this purpose. asianpubs.orgresearchgate.net The reaction is typically performed under pressure in a suitable solvent. For instance, the hydrogenation of substituted pyridines has been successfully carried out using catalysts like platinum(IV) oxide (PtO₂) in glacial acetic acid or rhodium-on-carbon (Rh/C) at elevated temperatures and pressures. asianpubs.orgresearchgate.net

Reductive Amination: Reductive amination is a powerful tool for forming carbon-nitrogen bonds and is a viable method for synthesizing the target compound. researchgate.netresearchgate.net This approach can be conceptualized in a multi-step, one-pot sequence starting from 4-piperidone. The piperidone is first N-protected (e.g., as N-benzyl-4-piperidone), then reacted with a Grignard reagent, 4-chlorobenzyl magnesium chloride, to form an alcohol intermediate. google.com Subsequent debenzylation and reduction of the alcohol would yield the final product. A more direct reductive amination route involves the reaction between piperidine and 4-chlorobenzaldehyde. This reaction forms an intermediate iminium salt, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride to yield the N-substituted piperidine. researchgate.net

Table 1: Synthetic Routes to this compound

| Route | Starting Materials | Key Reagents & Catalysts | Typical Conditions |

|---|---|---|---|

| Catalytic Hydrogenation | 4-(4-Chlorobenzyl)pyridine | H₂, Pd/C, PtO₂, or Rh/C | Solvent (Ethanol or Acetic Acid), 40-80°C, Elevated H₂ Pressure (e.g., 6 bar) researchgate.net |

| Reductive Amination | Piperidine, 4-Chlorobenzaldehyde | Sodium triacetoxyborohydride (STAB) | Solvent (e.g., Dichloromethane, DCE), Room Temperature researchgate.netsciencemadness.org |

Yield Optimization and Purity Considerations

Optimizing the synthesis of this compound involves careful control of reaction parameters to maximize yield and minimize the formation of byproducts.

For catalytic hydrogenation , the choice of catalyst is paramount; rhodium-on-carbon has been shown to be highly effective for similar benzylpyridine hydrogenations. researchgate.net The reaction is also sensitive to temperature, hydrogen pressure, and solvent. Using protic solvents like glacial acetic acid can enhance the activity of catalysts such as PtO₂ for pyridine reduction. asianpubs.org Optimization requires balancing these factors to achieve complete reduction of the pyridine ring without promoting undesirable side reactions like dehalogenation of the chlorobenzyl group.

In reductive amination , the choice of the reducing agent is critical. Milder reducing agents like sodium triacetoxyborohydride are often preferred as they selectively reduce the intermediate iminium ion without affecting the carbonyl group of the starting aldehyde, thus preventing the formation of alcohol byproducts. sciencemadness.org

Purification of the final product typically involves a standard acid-base workup to separate the basic piperidine derivative from non-basic impurities. The crude product can then be purified by crystallization, often as a hydrochloride salt to yield a stable, crystalline solid. google.com Alternatively, column chromatography on silica gel can be employed for purification of the free base.

Derivatization Strategies of the Piperidine Nitrogen

The secondary amine of the this compound core is a key functional handle for introducing a wide range of molecular diversity. N-alkylation and N-acylation are the most common derivatization strategies.

N-Alkylation Reactions

N-alkylation introduces an alkyl or substituted alkyl group onto the piperidine nitrogen, forming a tertiary amine. This can be accomplished through two primary methods: reaction with alkyl halides or reductive amination.

Alkylation with Alkyl Halides: This classic Sₙ2 reaction involves treating this compound with an alkyl halide (e.g., an alkyl bromide or iodide). researchgate.net The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or non-nucleophilic organic bases such as N,N-diisopropylethylamine (DIPEA). researchgate.netchemicalforums.com Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (B52724) are frequently used. researchgate.net

Reductive Amination: This method provides an alternative route to N-alkylation by reacting this compound with an aldehyde or ketone. The reaction proceeds via the formation of an iminium ion, which is subsequently reduced by a hydride-based reducing agent. Sodium triacetoxyborohydride is a commonly used reagent for this transformation, allowing the reaction to be performed in a one-pot fashion. researchgate.net

Table 2: Examples of N-Alkylation Reactions

| Alkylating Agent | Method | Base / Reducing Agent | Solvent | Conditions |

|---|---|---|---|---|

| Methyl Iodide | Alkyl Halide | K₂CO₃ | DMF | Room Temperature google.com |

| Ethyl Bromide | Alkyl Halide | DIPEA | Acetonitrile | 85°C researchgate.net |

| Benzyl (B1604629) Bromide | Alkyl Halide | K₂CO₃ | Ethanol (Microwave) | 80°C chemicalforums.com |

| Acetaldehyde | Reductive Amination | Sodium triacetoxyborohydride | Dichloromethane (DCM) | Room Temperature researchgate.net |

| Acetone | Reductive Amination | Sodium triacetoxyborohydride | Acetonitrile | Room Temperature researchgate.net |

N-Acylation Reactions

N-acylation involves the introduction of an acyl group to the piperidine nitrogen, forming an amide. This transformation is typically achieved by reacting this compound with an acylating agent, such as an acyl chloride or an acid anhydride. chemguide.co.uk

The reaction with an acyl chloride is a form of nucleophilic acyl substitution. A non-nucleophilic base, such as triethylamine (NEt₃) or pyridine, is generally required to act as a scavenger for the hydrochloric acid that is produced as a byproduct. semanticscholar.org The reaction is usually conducted in an inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). The progress of the reaction can be monitored until the starting amine is consumed.

Table 3: Examples of N-Acylation Reactions

| Acylating Agent | Base | Solvent | Conditions |

|---|---|---|---|

| Acetyl Chloride | Triethylamine (NEt₃) | Dichloromethane (DCM) | 0°C to Room Temperature semanticscholar.org |

| Benzoyl Chloride | Pyridine | Tetrahydrofuran (THF) | Room Temperature |

| Propionyl Chloride | DIPEA | Dichloromethane (DCM) | 0°C to Room Temperature semanticscholar.org |

| Acetic Anhydride | Triethylamine (NEt₃) | Dichloromethane (DCM) | Room Temperature |

Formation of N-Substituted Piperidine Derivatives

The N-alkylation and N-acylation strategies described above enable the synthesis of a vast library of N-substituted this compound derivatives. By varying the alkylating or acylating agent, chemists can systematically modify the steric and electronic properties of the molecule. These derivatization reactions are fundamental in medicinal chemistry for exploring structure-activity relationships (SAR). The resulting tertiary amines and amides often serve as key intermediates in the construction of more complex molecules with specific pharmacological profiles, including analgesics and other neuroactive agents. chemimpex.com

Modifications on the Phenyl Ring

Modifications to the phenyl ring of this compound are typically introduced prior to the formation or reduction of the piperidine ring. Synthetic strategies often commence with a substituted pyridine precursor, which then undergoes transformations to yield the final piperidine derivative. This approach allows for a diverse range of functionalities to be incorporated onto the phenyl moiety.

A common strategy involves the use of appropriately substituted 4-benzylpyridines as starting materials. For instance, the synthesis of analogs with different substituents on the phenyl ring, such as methoxy or fluoro groups, has been documented. The catalytic hydrogenation of a precursor like 4-(4-fluorobenzyl)pyridine is a key step in producing the corresponding 4-(4-fluorobenzyl)piperidine. Similarly, starting with 4-substituted phenyl pyridines, such as those bearing methoxy or other alkylphenyl groups, allows for the synthesis of a variety of 4-(substituted-benzyl)piperidine derivatives.

One documented method involves an Niobium(V) chloride (NbCl₅) mediated aza-Prins type cyclization. This approach has been used to create derivatives such as trans-4-chloro-2-(4-methoxybenzyl)-1-tosylpiperidine, showcasing how a methoxy group can be incorporated onto the benzyl moiety. This highlights the versatility of using pre-functionalized aromatic starting materials to achieve specific phenyl ring substitutions in the final piperidine product.

Stereochemical Control in Synthesis

The control of stereochemistry is a critical aspect in the synthesis of complex piperidine derivatives, as the spatial arrangement of substituents can significantly influence their biological activity. Methodologies to control both enantioselectivity and diastereoselectivity are paramount.

Enantioselective Synthesis

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For piperidine derivatives, this is often achieved through asymmetric catalysis or the use of chiral auxiliaries. While specific examples for this compound are not extensively detailed in readily available literature, general methods for the enantioselective synthesis of substituted piperidines are well-established and applicable.

For instance, the enantioselective synthesis of 3,4,5-trisubstituted piperidines has been achieved, demonstrating the potential to create stereochemically rich piperidine cores. nih.gov Another powerful strategy is the rhodium-catalyzed asymmetric reductive Heck reaction, which can be used to synthesize enantioenriched 3-substituted tetrahydropyridines from arylboronic acids and pyridine precursors. acs.org These tetrahydropyridines can then be further reduced to the corresponding chiral piperidines. acs.org The synthesis of various piperidine alkaloids, such as (R)-coniine and (2R,6R)-solenopsin A, has been accomplished starting from a common chiral lactam derived from phenylglycinol, illustrating the utility of chiral pool starting materials. acs.org These established methodologies provide a framework for the potential enantioselective synthesis of this compound derivatives.

Diastereoselective Synthesis

Diastereoselective synthesis controls the relative stereochemistry between multiple stereocenters within a molecule. For polysubstituted piperidines, achieving a specific diastereomer is crucial.

Several methods have been developed for the diastereoselective synthesis of substituted piperidines. One approach allows for complete control over the selectivity in the synthesis of 2,4-disubstituted piperidines simply by altering the sequence of reactions. nih.govresearchgate.net Cascade reactions have also proven effective; a one-pot cascade process involving rhodium(I)-catalyzed C–H activation, alkyne coupling, electrocyclization, and subsequent reduction can produce highly substituted 1,2,3,6-tetrahydropyridines with excellent diastereoselectivity (>95% diastereomeric purity). nih.gov These intermediates are valuable precursors for diastereomerically pure piperidines. nih.gov

Furthermore, palladium-catalyzed Negishi coupling between substituted piperidinylzinc reagents and aryl iodides provides a highly diastereoselective route to both cis- and trans-2,4-disubstituted piperidines. thieme-connect.com The choice of starting material dictates the resulting diastereomer, with 4-substituted piperidin-2-ylzinc reagents yielding cis products and 2-substituted piperidin-4-ylzinc reagents affording trans products. thieme-connect.com A one-pot synthesis of piperidin-4-ols via a sequence of gold-catalyzed cyclization, chemoselective reduction, and Ferrier rearrangement also demonstrates excellent diastereoselectivity in the ring-forming step. nih.gov

Advanced Synthetic Techniques

Modern organic synthesis increasingly relies on advanced techniques that improve efficiency, atom economy, and the ability to construct complex molecules. Multicomponent reactions and advanced catalytic hydrogenation methods are at the forefront of these efforts for piperidine synthesis.

Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in which three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants. This approach offers significant advantages in terms of efficiency and molecular diversity.

The synthesis of highly functionalized piperidines can be achieved through MCRs. For example, a pseudo-five-component reaction involving aromatic aldehydes, ammonium acetate, substituted β-nitrostyrenes, and Meldrum's acid has been developed to generate a wide range of structurally complex piperidines. acs.org Another study reports a novel four-component diastereoselective synthesis of piperidin-2-ones bearing a pyridinium (B92312) salt, which proceeds via a Michael–Mannich cascade. researchgate.net These methods allow for the rapid assembly of the piperidine scaffold with a high degree of substitution and stereochemical control from simple and readily available starting materials. researchgate.netresearchgate.net

Catalytic Hydrogenation Techniques

Catalytic hydrogenation of the corresponding pyridine ring is one of the most direct and fundamental methods for synthesizing piperidines. rsc.org This technique involves the reduction of the aromatic pyridine using hydrogen gas in the presence of a metal catalyst.

A variety of catalysts are effective for this transformation, with the choice of catalyst and reaction conditions influencing the outcome. Platinum(IV) oxide (PtO₂, Adams' catalyst) has been used for the hydrogenation of substituted pyridines in glacial acetic acid under 50 to 70 bar of hydrogen pressure at room temperature. asianpubs.orgresearchgate.net Rhodium catalysts, such as rhodium on carbon or rhodium(III) oxide (Rh₂O₃), are also highly effective, often allowing for reactions under milder conditions (e.g., 5 bar H₂, 40 °C). rsc.org

Recent advancements include the development of iridium(III)-catalyzed ionic hydrogenation, which can selectively reduce pyridines to piperidines even in the presence of highly reduction-sensitive functional groups like nitro, azido, and bromo groups. chemrxiv.org Electrocatalytic hydrogenation using a carbon-supported rhodium catalyst in a membrane electrode assembly represents another modern approach, offering high energy efficiency and avoiding the need for high-pressure hydrogen gas. nih.gov A straightforward synthesis of the parent compound, 4-benzylpiperidine (B145979), involves the catalytic hydrogenation of 4-benzylpyridine. wikipedia.org

Continuous Flow Reactors in Synthesis

The application of continuous flow chemistry has emerged as a powerful methodology for the synthesis of piperidine derivatives, offering significant advantages over traditional batch processing. researchgate.net This technology facilitates superior control over reaction parameters such as temperature, pressure, and residence time, leading to enhanced reaction rates, improved safety profiles, and higher product yields and purity. goflow.at The synthesis of this compound, primarily achieved through the catalytic hydrogenation of 4-(4-chlorobenzyl)pyridine, is particularly well-suited for a continuous flow setup.

In a typical continuous flow process for this transformation, a solution of the 4-(4-chlorobenzyl)pyridine precursor in a suitable solvent is pumped through a heated reactor column packed with a heterogeneous catalyst. researchgate.netu-szeged.hu The precise control afforded by the flow reactor allows for the use of higher temperatures and pressures than are safely achievable in batch reactors, which can significantly accelerate the reaction rate. thalesnano.com Hydrogen is introduced into the system, and upon passing through the catalyst bed, the pyridine ring of the starting material is reduced to the desired piperidine structure. The product stream then exits the reactor for collection and subsequent purification.

Research into the continuous flow hydrogenation of functionalized pyridines has demonstrated the efficiency of this approach. Studies have shown that full conversion of various pyridine substrates to their corresponding piperidines can be achieved with high yields. researchgate.net The choice of catalyst, typically a precious metal such as palladium, platinum, or rhodium supported on carbon, plays a crucial role in the reaction's success. researchgate.net By optimizing the flow rate, temperature, and hydrogen pressure, the process can be fine-tuned to maximize the yield of this compound while minimizing the formation of byproducts. thalesnano.com

The modular nature of continuous flow systems also allows for straightforward scaling of the synthesis. springernature.com By increasing the reactor volume or running multiple reactors in parallel, the production of this compound can be readily increased to meet demand without the need for extensive process redevelopment. beilstein-journals.org This scalability, combined with the inherent safety and efficiency benefits, makes continuous flow synthesis a highly attractive method for the industrial production of this and other valuable piperidine derivatives.

A key advantage of employing continuous flow reactors is the enhanced safety when dealing with potentially hazardous reactions like hydrogenation, which involves flammable hydrogen gas and exothermic reactions. u-szeged.hu The small internal volume of the reactor ensures that only a minimal amount of the reaction mixture is at elevated temperature and pressure at any given time, significantly reducing the risks associated with thermal runaway or equipment failure. amt.uk

Table 1: Illustrative Parameters for Continuous Flow Hydrogenation of a 4-Substituted Pyridine

This table presents a set of plausible experimental conditions for the continuous flow synthesis of a 4-substituted piperidine, based on published research for analogous compounds. researchgate.net

| Parameter | Value |

| Starting Material | 4-(4-chlorobenzyl)pyridine |

| Catalyst | 10% Pd/C |

| Solvent | Ethanol |

| Flow Rate | 0.5 mL/min |

| Hydrogen Pressure | 80 bar |

| Temperature | 80 °C |

| Conversion | >99% |

| Product Yield | High |

Pharmacological Investigations of 4 4 Chlorobenzyl Piperidine Derivatives

Central Nervous System (CNS) Activities

Derivatives of 4-(4-Chlorobenzyl)piperidine have been the subject of various pharmacological investigations to determine their effects on the central nervous system. Research has primarily focused on their ability to modulate neurotransmitter transporters and their potential as analgesic agents.

Neurotransmitter Transporter Modulation

The modulation of monoamine transporters—dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT)—is a key mechanism for many centrally acting drugs. Studies have explored how structural modifications to the 4-benzylpiperidine (B145979) scaffold influence inhibitory activity at these transporters.

In a comprehensive study of 24 synthetic 4-benzylpiperidine carboxamides, researchers characterized their structure-activity relationships concerning the inhibition of serotonin, norepinephrine, and dopamine reuptake. nih.gov The findings indicated that specific substitutions on the aromatic ring and the length of the linker region between the piperidine (B6355638) and the carboxamide group are critical in determining the potency and selectivity for each transporter. nih.govkoreascience.kr

The inhibitory activity of 4-benzylpiperidine derivatives on the dopamine transporter appears to be significantly influenced by the linker length and the nature of the aromatic substituents. nih.gov Compounds featuring a two-carbon linker between the piperidine nitrogen and the amide group generally exhibit more potent DAT inhibition than those with a three-carbon linker. nih.govkoreascience.kr Furthermore, derivatives with a diphenyl acetyl substitution show a strong correlation with high DA reuptake inhibition, regardless of the linker length. nih.govkoreascience.kr

For norepinephrine transporter inhibition, the nature of the aromatic ring system is a key determinant of activity. nih.gov Derivatives containing a biphenyl (B1667301) ring structure tend to be more potent NET inhibitors than those with a diphenyl ring. nih.govkoreascience.kr Notably, compounds that include a bis(4-chlorophenyl)acetyl substitution have been highlighted as having a higher degree of NET inhibition. nih.govkoreascience.kr Additionally, derivatives with a 2-naphthyl substitution generally show greater inhibitory effects on NET compared to those with a 1-naphthyl group. nih.govkoreascience.kr

Similar to NET, the inhibitory potency of 4-benzylpiperidine carboxamides at the serotonin transporter is heavily influenced by the aromatic substituents. nih.gov Compounds incorporating a biphenyl ring demonstrate a higher degree of SERT inhibition compared to those with a diphenyl ring. nih.govkoreascience.kr The position of substitution on naphthyl rings also plays a role, with 2-naphthyl substituted compounds generally showing enhanced inhibition of serotonin reuptake over their 1-naphthyl counterparts. nih.gov Other research has also focused on discovering novel benzylpiperidine derivatives with potent SERT inhibitory activity for potential antidepressant effects. nih.gov

Inhibitory Activity of Selected 4-Benzylpiperidine Carboxamide Derivatives on Monoamine Transporters

| Compound ID | R¹ Group | n (Linker Carbons) | SERT % Inhibition @ 1µM | NET % Inhibition @ 1µM | DAT % Inhibition @ 1µM |

| 8f | bis(4-Chlorophenyl)acetyl | 2 | 47.3 ± 1.5 | 92.5 ± 0.5 | 96.6 ± 0.4 |

| 7f | bis(4-Chlorophenyl)acetyl | 3 | 29.8 ± 3.2 | 87.9 ± 1.3 | 47.9 ± 1.8 |

| 8e | Biphenylacetyl | 2 | 88.5 ± 0.9 | 89.2 ± 1.2 | 59.8 ± 2.4 |

| 7e | Biphenylacetyl | 3 | 86.6 ± 0.7 | 81.3 ± 1.5 | 16.3 ± 2.1 |

| 8g | Diphenylacetyl | 2 | 41.2 ± 2.6 | 72.8 ± 1.8 | 94.6 ± 0.7 |

| 7g | Diphenylacetyl | 3 | 21.6 ± 2.1 | 64.3 ± 2.5 | 45.1 ± 3.5 |

Data sourced from Paudel et al. (2021). nih.gov

Potential as Analgesics

Piperidine and its derivatives are recognized as important pharmacophores in the development of analgesic agents. pjps.pk The structural similarity of some derivatives to established opioids like pethidine has prompted investigations into their potential antinociceptive effects. researchgate.net

The analgesic properties of 4-(4-chlorophenyl)piperidine (B1270657) derivatives have been evaluated in various animal models, including the thermal tail flick test, which measures the pain response to a heat stimulus. nih.gov In one study, a series of N-substituted 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives were synthesized and tested for analgesic activity in male Wistar rats. nih.gov The results demonstrated that all the synthesized derivatives exhibited significant analgesic effects when tested using the tail flick method. nih.gov

Another study using the tail immersion method found that substitutions at the para position of the phenyl ring were a common feature among derivatives that displayed significant analgesic effects. pjps.pk The onset and duration of action varied among the different derivatives, with some compounds showing highly significant analgesia as early as 30 minutes after administration and effects that were more potent than the standard drug, pethidine. pjps.pk Research using the Eddy's hot plate method also confirmed that structural alterations to the parent compound, 4-(4′-Chlorophenyl)-4-hydroxy piperidine, resulted in a better analgesic response. researchgate.net

Analgesic Activity of N-Substituted 4-(4'-Chlorophenyl)-4-hydroxypiperidine Derivatives in Tail Flick Test

| Compound | Reaction Time (seconds) at 60 min | % Analgesia at 60 min |

| Control | 3.0 ± 0.0 | 0 |

| Pethidine (Standard) | 6.5 ± 0.2 | 116.7 |

| Compound 2 | 5.8 ± 0.1 | 93.3 |

| Compound 3 | 6.2 ± 0.1 | 106.7 |

| Compound 4 | 5.5 ± 0.2 | 83.3 |

| Compound 5 | 6.0 ± 0.1 | 100.0 |

Data represents mean ± S.E.M. and is sourced from Mushtaq et al. (2005). nih.gov

Opioid Receptor Interactions (Indirectly through piperidine scaffold)

The piperidine scaffold is a fundamental structural element in many compounds that interact with opioid receptors. The 4-phenylpiperidine (B165713) framework, in particular, is a recognized pharmacophore for opioid receptor antagonists. nih.gov For instance, N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines are a class of pure opioid receptor antagonists. nih.gov Research into 4-(m-hydroxyphenyl)piperidines, which are flexible fragments of morphine, has shown that these compounds are generally selective for the µ-opioid receptor and vary in agonist potency. nih.gov Modifications to the N-substituent and the alkyl group at the 4-position of the piperidine ring can modulate the binding affinities and efficacies at different opioid receptor subtypes. nih.gov These studies underscore the importance of the piperidine core in designing ligands that target the opioid system.

Anticonvulsant Activity

Derivatives of piperidine have been investigated for their potential in managing seizures. nih.gov Piperine (B192125), a major alkaloid containing a piperidine ring, has demonstrated anticonvulsant effects in various seizure models. nih.gov Studies have shown its ability to decrease mortality in the maximal electroshock (MES)-induced seizure model and delay the onset of tonic-clonic convulsions in the pentylenetetrazole (PTZ) test. nih.gov The anticonvulsant mechanism of piperine is suggested to involve the antagonism of Na+ channels. nih.gov

Furthermore, broader research into heterocyclic compounds has identified several derivatives with significant anticonvulsant properties in both MES and subcutaneous pentylenetetrazole (scPTZ) screens. nih.govbiointerfaceresearch.com For example, a series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives were evaluated, with the most active compound showing a more beneficial ED₅₀ value than the reference drug valproic acid in the MES and 6 Hz tests. mdpi.com Similarly, novel benzhydryl piperazine (B1678402) derivatives have also shown good anticonvulsant activity with low neurotoxicity. ijpsr.com

| Compound Class | Test Model | Observed Activity | Reference |

|---|---|---|---|

| Piperine (Piperidine Alkaloid) | Maximal Electroshock (MES) | Decreased mortality | nih.gov |

| Piperine (Piperidine Alkaloid) | Pentylenetetrazole (PTZ) | Delayed onset of tonic-clonic convulsions | nih.gov |

| 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivative | Maximal Electroshock (MES) | ED₅₀ of 68.30 mg/kg | mdpi.com |

| 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivative | 6 Hz Test (32 mA) | ED₅₀ of 28.20 mg/kg | mdpi.com |

| Benzhydryl Piperazine Derivatives | Anticonvulsant Screens | Good activity with low neurotoxicity | ijpsr.com |

Anxiolytic Properties

The therapeutic potential of piperidine derivatives extends to the treatment of anxiety disorders. Research has confirmed the anxiolytic effects of new arylpiperazine derivatives, suggesting the involvement of 5-HT₁ₐ receptors and an indirect role of the GABAergic system. nih.gov One specific derivative, ELB139 [1-(4-Chlorophenyl)-4-piperidin-1-yl-1,5-dihydro-imidazol-2-on], has demonstrated strong anxiolytic effects in rats, mediated by its benzodiazepine-like activity, without causing sedation or tolerance. researchgate.net The search for new anxiolytic compounds often involves the combination of privileged scaffolds, and derivatives of molecules containing fragments of 2,3-benzodiazepine and 1,2,4-triazole (B32235) have shown high anxiolytic activity comparable to diazepam. cyberleninka.ru

Neuroprotective Drug Development

This compound hydrochloride serves as a versatile intermediate in the synthesis of various pharmaceuticals, particularly in the development of neuroprotective drugs. chemimpex.com Its structural features are utilized in the creation of novel compounds for medicinal chemistry. chemimpex.com For example, Claulansine F–Donepezil hybrids have been designed and synthesized as multi-target agents for Alzheimer's disease. mdpi.com One such hybrid, (E)-3-(8-(tert-Butyl)-3,3-dimethyl-3,11-dihydropyrano[3,2-a]carbazol-5-yl)-N-((1-(4-chlorobenzyl)piperidin-4-yl)methyl)acrylamide, demonstrated notable neuroprotective effects against oxygen-glucose deprivation/reoxygenation. mdpi.com This highlights the utility of the this compound moiety in constructing complex molecules with potential therapeutic value in neurodegenerative diseases.

Antiviral Properties

Recent global health challenges have spurred intensive research into new antiviral agents, with piperidine-based compounds emerging as a promising area of investigation.

Inhibition of Human Coronaviruses (e.g., SARS-CoV-2)

Several studies have identified piperidine derivatives as potent inhibitors of human coronaviruses, including SARS-CoV-2. nih.govgavinpublishers.com Analogs of piperidine-4-carboxamides have been shown to inhibit coronaviruses like NL63, OC43, and SARS-CoV-2 variants at low micromolar concentrations. gavinpublishers.com Specifically, the compound NCGC2955 and a related analog, 153, inhibited SARS-CoV-2 in Vero E6 and Calu-3 cells with sub-micromolar efficacy. gavinpublishers.com

Another versatile class of inhibitors, 1,4,4-trisubstituted piperidines, has also demonstrated significant activity against human coronavirus 229E and SARS-CoV-2 in the micromolar range. nih.gov These findings suggest that the piperidine scaffold can be further developed to create broad-spectrum antiviral agents. gavinpublishers.com

| Compound/Analog | Virus | Cell Line | EC₅₀ | Reference |

|---|---|---|---|---|

| NCGC2955 | SARS-CoV-2 | Calu-3 | 0.2 ± 0.02 µM | gavinpublishers.com |

| Analog 153 | SARS-CoV-2 | Calu-3 | 0.11 ± 0.04 µM | gavinpublishers.com |

| 1,4,4-Trisubstituted Piperidines (selected) | SARS-CoV-2 | Not specified | Micromolar activity | nih.gov |

Mechanism of Action Studies in Antiviral Activity

Investigations into the antiviral mechanism of piperidine derivatives against coronaviruses have pointed to specific viral targets. For the 1,4,4-trisubstituted piperidines, the point of action was determined to be post-virus entry, at the stage of viral polyprotein processing and the beginning of RNA synthesis. nih.gov Enzymatic assays revealed that these compounds inhibit the SARS-CoV-2 nsp5 main protease (Mpro), a crucial enzyme for viral replication. nih.gov Although the inhibitory activity was modest, in silico studies supported the plausibility of these compounds binding to the catalytic site of Mpro, representing a novel class of non-covalent inhibitors. nih.gov

For other antiviral piperidine-containing compounds, studies suggest a mechanism of action that occurs after the virus enters the host cell. nih.gov N-benzyl 4,4-disubstituted piperidines have been identified as influenza A virus fusion inhibitors that act by interacting with the hemagglutinin (HA) fusion peptide. nih.govresearchgate.net

Enzyme Inhibition Studies

Urease Enzyme Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. This enzymatic action is a significant virulence factor for various pathogens, including Helicobacter pylori, contributing to diseases like gastritis, peptic ulcers, and kidney stone formation. Consequently, the inhibition of urease is a key target for therapeutic intervention.

While direct studies on this compound derivatives as urease inhibitors are not extensively documented, the broader class of piperidine compounds has been identified as a source of potent urease inhibitors. nih.gov Research into various N-substituted piperidine and piperazine derivatives has demonstrated significant inhibitory activity. The nature of the substituent on the nitrogen atom, including its size and electronic properties, has been shown to influence the inhibitory potential. nih.gov

For instance, studies on N-substituted piperazinyl derivatives have yielded compounds with notable urease inhibitory activity. One such study on ciprofloxacin-oxadiazole hybrids bearing a piperazinyl group identified a derivative with a p-chloro substitution on a phenyl moiety as a potent urease inhibitor, with an IC50 value of 67.80 µM, which was more active than the standard inhibitor, thiourea (B124793) (IC50 = 78.89 µM). researchgate.net Similarly, N′-benzylidene-4-tert-butylbenzohydrazide derivatives have been synthesized and evaluated, with several compounds showing excellent inhibitory potential, some surpassing the standard thiourea. mdpi.com These findings underscore the potential of N-substituted piperidine and related heterocyclic scaffolds in the design of effective urease inhibitors.

Table 1: Urease Inhibitory Activity of Selected Heterocyclic Compounds

| Compound Class | Specific Derivative Example | Target Enzyme | IC50 (µM) | Standard (IC50 µM) |

|---|---|---|---|---|

| Piperidinyl Ciprofloxacin-Oxadiazole Hybrid | Compound with p-chloro substitution | Klebsiella pneumoniae Urease | 67.80 | Thiourea (78.89) |

| bis-Schiff bases of benzyl (B1604629) phenyl ketone | Compound 3 | Jack Bean Urease | 22.21 ± 0.42 | Thiourea (21.15 ± 0.32) |

| N′-benzylidene-4-tert-butylbenzohydrazide | Compound 6 | Jack Bean Urease | 13.33 ± 0.58 | Thiourea (21.14 ± 0.425) |

This table presents data from studies on compounds structurally related to the piperidine scaffold to illustrate their potential for urease inhibition.

Plasmepsin Inhibition

Plasmepsins are a family of aspartic proteases found in Plasmodium species, the parasites responsible for malaria. These enzymes are crucial for the parasite's life cycle, particularly in the degradation of hemoglobin within the host's red blood cells, which provides essential amino acids for parasite growth. This vital role makes plasmepsins an attractive target for the development of novel antimalarial drugs. mdpi.com

The piperidine scaffold has been incorporated into various molecules designed to inhibit plasmepsins and exhibit antimalarial activity. nih.gov Research has demonstrated that 1,4-disubstituted piperidine derivatives can be potent inhibitors of Plasmodium falciparum strains, including both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) variants. nih.gov In one study, a series of such derivatives displayed activities in the nanomolar range against both parasitic strains. nih.gov For example, compound 13b from the study showed a strong activity against the W2 strain with an IC50 of 13.30 nM and was even more potent against the 3D7 strain with an IC50 of 4.19 nM. nih.gov Another derivative, 12a , was highly active against the W2 strain with an IC50 of 11.06 nM. nih.gov These results highlight the significance of the piperidine ring in designing selective and effective antimalarial agents targeting plasmepsins. nih.govarkat-usa.org

Table 2: In Vitro Antimalarial Activity of Selected 1,4-Disubstituted Piperidine Derivatives

| Compound | P. falciparum Strain 3D7 IC50 (nM) | P. falciparum Strain W2 IC50 (nM) |

|---|---|---|

| 6b | 17.42 | - |

| 12a | - | 11.06 |

| 12d | 13.64 | - |

| 13b | 4.19 | 13.30 |

| 14d | 14.85 | - |

Data sourced from a study on 1,4-disubstituted piperidine derivatives, demonstrating the potential of this chemical class against malaria parasites. nih.gov

MALT1 Proteolytic Activity Inhibition

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a paracaspase that functions as both a molecular scaffold and a protease. It is a critical component in the activation of NF-κB signaling, a pathway essential for the survival and proliferation of certain types of cancer, particularly the activated B-cell like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL). nih.gov The proteolytic activity of MALT1 is considered a promising therapeutic target for these malignancies and some autoimmune diseases. nih.gov

Research into MALT1 inhibitors has led to the exploration of various chemical scaffolds. Among these, N-aryl-piperidine-4-carboxamide derivatives have been identified as a novel class of potent and selective inhibitors of MALT1's proteolytic function. researchgate.netjst.go.jp Starting from an initial weak screening hit, medicinal chemistry efforts successfully developed advanced compounds in this series that demonstrated high potency in both biochemical and cellular assays. researchgate.net These inhibitors were active in a Jurkat T-cell activation assay and in the ABC-DLBCL cell line OCI-Ly3, indicating their potential utility in treating diseases characterized by dysregulated NF-κB signaling. researchgate.net

Anticancer Potential

Interaction with DNA and Cellular Processes

The interaction with DNA is a well-established mechanism of action for many anticancer agents. Molecules that can bind to DNA, either through intercalation between base pairs or by binding within the minor/major grooves, can disrupt DNA replication and transcription, ultimately leading to apoptosis in cancer cells.

While specific studies on the DNA binding properties of this compound are limited, research on related heterocyclic structures demonstrates the potential for this class of compounds to interact with DNA. For example, metal complexes incorporating piperidine ligands have been investigated for their DNA binding capabilities. rsc.org In one study, newly synthesized Zn(II), Cu(II), and Ni(II) complexes derived from a pyrazine–thiazole ligand showed an intercalative binding mode with calf thymus DNA (CTDNA), with binding constants (K_b) in the order of 10^4 M^-1. rsc.org Similarly, other studies on isatin (B1672199) derivatives containing imidazolidine (B613845) and thiazolidine (B150603) rings reported that the compounds bind to DNA through a mixed mode of interaction. nih.gov The binding of copper(II) complexes with 4-chloro-3-nitrobenzoic acid to CT-DNA was also confirmed to be intercalative, with binding constants calculated at 1.20 × 10^4 M^-1 and 5.06 × 10^3 M^-1 for the two complexes studied. nih.gov These investigations into related heterocyclic systems suggest that the this compound scaffold could be a component of larger molecules designed to target DNA for anticancer effects.

In vitro and in silico studies

The anticancer potential of novel chemical entities is frequently assessed through a combination of in vitro screening against various cancer cell lines and in silico computational studies to predict their interactions with biological targets. Numerous studies have highlighted the promise of piperidine-containing scaffolds in the development of new anticancer agents.

Derivatives incorporating the piperidine ring have been evaluated against diverse panels of human tumor cell lines, including those for leukemia, lung, colon, breast, and liver cancer. For instance, a series of novel N-substituted-4-benzylphthalazin-1-ones demonstrated potent anti-proliferative activity. africaresearchconnects.com Compound 19d from this series was particularly effective against the HepG2 hepatocellular carcinoma cell line, with an IC50 value of 1.2 µM, and was also shown to induce apoptosis. africaresearchconnects.com In another study, N5-substituted-pyrazolo[3,4-d]pyrimidinone derivatives were designed as CDK2 inhibitors. mdpi.com Compound 4a , featuring a 4-fluoro substituent, exhibited potent inhibition of CDK2 (IC50 = 0.21 µM) and significant cytotoxicity against HepG2 and HCT116 cancer cells, with IC50 values of 0.58 µM and 1.09 µM, respectively. mdpi.com Furthermore, certain N-benzyl aplysinopsin analogs have shown potent growth inhibition, with compound 3i being highly effective against melanoma (UACC-257, GI50 = 13.3 nM) and ovarian cancer (OVCAR-8, GI50 = 19.5 nM) cells. nih.gov

In silico molecular docking studies often complement these in vitro findings by providing insights into the binding modes of these compounds with key cancer-related proteins, such as protein kinases, aiding in the rational design of more potent derivatives. mdpi.com

Table 3: In Vitro Anticancer Activity of Selected Piperidine-Related Derivatives

| Compound Series | Specific Derivative | Cancer Cell Line | Activity Metric | Value |

|---|---|---|---|---|

| N-substituted-4-benzylphthalazin-1-ones | 19d | HepG2 (Liver) | IC50 | 1.2 µM |

| N5-substituted-pyrazolo[3,4-d]pyrimidinones | 4a | HepG2 (Liver) | IC50 | 0.58 µM |

| N5-substituted-pyrazolo[3,4-d]pyrimidinones | 4a | HCT116 (Colon) | IC50 | 1.09 µM |

| N-benzyl aplysinopsin analogs | 3i | UACC-257 (Melanoma) | GI50 | 13.3 nM |

This table summarizes findings from various studies on heterocyclic compounds to illustrate the anticancer potential of scaffolds related to this compound.

Effects on Blood Pressure (e.g., Hypotensive Activity)

A series of N-substituted derivatives of 4-(4'-chlorophenyl)-4-hydroxypiperidine, a close structural analog of this compound, were synthesized and evaluated for their effects on blood pressure in normotensive rats. nih.govelsevierpure.com Several of these compounds demonstrated notable hypotensive activity. nih.govelsevierpure.com

The parent compound, 4-(4'-chlorophenyl)-4-hydroxypiperidine, served as the core structure for derivatization at the piperidine nitrogen atom. The introduction of different phenacyl groups led to varied pharmacological responses. Specifically, compounds substituted with a phenacyl, 4'-nitrophenacyl, and 4'-bromophenacyl group produced a reduction in blood pressure. nih.govelsevierpure.com This suggests that modifications at the nitrogen position of the 4-(4-chlorophenyl)piperidine scaffold can significantly influence its cardiovascular effects.

Table 4: Hypotensive Activity of 4-(4'-Chlorophenyl)-4-hydroxypiperidine Derivatives

| Compound No. | N-Substituent | Effect on Blood Pressure |

|---|---|---|

| 2 | Phenacyl | Reduction in blood pressure |

| 3 | 4'-Nitrophenacyl | Reduction in blood pressure |

| 4 | 4'-Methylphenacyl | Not reported to reduce blood pressure |

| 5 | 4'-Bromophenacyl | Reduction in blood pressure |

Data derived from the study by Saify Z.S. et al. (2005) on normotensive rats. nih.govelsevierpure.com

Structure Activity Relationship Sar Studies and Molecular Modeling

Impact of Structural Modifications on Biological Activity

Structural alterations to the 4-(4-chlorobenzyl)piperidine scaffold significantly influence its biological activity. The piperidine (B6355638) ring, the benzyl (B1604629) group, and the nitrogen atom serve as key points for modification to modulate potency and selectivity.

Research into analgesics has shown that modifying the parent compound, 4-(4′-Chlorophenyl)-4-hydroxy piperidine, through the addition of phenacyl halides can lead to a more pronounced analgesic response. innovareacademics.inresearchgate.net For instance, the derivative 1-(1′′-Adamantan acyl)-4-(4′-chlorophenyl)-4-hydroxy piperidinium (B107235) Hydrobromide demonstrated a highly significant analgesic effect. innovareacademics.in This highlights that alterations to the molecular structure are directly accountable for enhanced pharmacological activity. innovareacademics.inresearchgate.net

In the context of monoamine transporter inhibitors, N-alkylation of the piperidine nitrogen with a 4-chlorobenzyl group on a methylphenidate analog resulted in a compound that was twofold more potent than methylphenidate in [3H]WIN 35,428 binding assays and 1.5-fold more potent in [3H]dopamine uptake assays. benthamdirect.com Further studies on sigma-1 (σ1) receptor ligands based on 4-aroylpiperidines revealed specific SAR trends. The presence of a 4-chlorobenzyl group on the piperidine nitrogen was a common feature in potent ligands. nih.gov

Key SAR findings include:

Substitution on the Benzyl Ring : For σ1 receptor ligands, electron-withdrawing groups like fluorine or chlorine at the 4-position of the benzoyl ring (attached to the piperidine) are well-tolerated and can lead to high affinity. nih.gov Conversely, substitution at the ortho position (e.g., 2"-nitro) or disubstitution at the meta and para positions (e.g., 3",4"-dichloro) was found to be unfavorable, resulting in poor affinity for the σ1 receptor. nih.gov

Piperidine Ring Substitution : The position of substituents on the piperidine ring is crucial. Substitution at the 4-position is often found to optimize the spatial arrangement for interaction with receptor active sites.

Modification of Linking Groups : In studies of 4-aroylpiperidines, the reduction of the carbonyl group to a hydroxyl group led to a significant increase in σ1 receptor affinity for the most potent compounds. nih.gov

| Compound | Core Structure | Modification on Benzyl Group | Modification on Piperidine | Resulting σ1 Affinity (Ki, nM) |

|---|---|---|---|---|

| 7c | 4-Aroylpiperidine | 4"-Cl | N-(4-chlorobenzyl) | 5.98 |

| 8c | 4-(α-hydroxyphenyl)piperidine | 4"-Cl | N-(4-chlorobenzyl) | 2.49 |

| 7a | 4-Aroylpiperidine | 4"-F | N-(4-chlorobenzyl) | 2.96 |

| 8a | 4-(α-hydroxyphenyl)piperidine | 4"-F | N-(4-chlorobenzyl) | 1.41 |

| 7d | 4-Aroylpiperidine | 2"-NO2 | N-(4-chlorobenzyl) | >434 |

| 7b | 4-Aroylpiperidine | 3",4"-Cl2 | N-(4-chlorobenzyl) | >434 |

Stereochemical Influences on Pharmacological Activity

The three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of the pharmacological profile of this compound derivatives, particularly for those targeting monoamine transporters. Studies on 3,4-disubstituted piperidines have shown that both geometric isomerism (cis/trans) and enantiomerism ((+)/(-)) dramatically affect selectivity for the dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters. acs.orgnih.gov

For example, in a series of 4-(4-chlorophenyl)piperidine (B1270657) analogues with a thioacetamide (B46855) side chain, different stereoisomers exhibited distinct selectivity profiles. acs.orgnih.gov The (-)-cis analogues were selective for DAT/NET, a profile also seen in the (+)-trans analogues. acs.orgnih.gov In contrast, the (-)-trans and (+)-cis isomers demonstrated selectivity for SERT or SERT/NET. acs.orgnih.gov This demonstrates that subtle changes in the spatial orientation of the substituents on the piperidine ring can completely shift the compound's primary biological target.

Interestingly, for some piperidine-based DAT inhibitors, the difference in binding affinity between cis and trans isomers is less pronounced than in structurally related tropane (B1204802) compounds. nih.gov This may be due to the greater conformational flexibility of the piperidine ring, which allows both isomers to adapt to the binding site on the transporter. nih.gov

| Isomer | Transporter Selectivity Profile |

|---|---|

| (-)-cis | Dopamine Transporter / Norepinephrine Transporter (DAT/NET) |

| (+)-trans | Dopamine Transporter / Norepinephrine Transporter (DAT/NET) |

| (-)-trans | Serotonin Transporter (SERT) or SERT/NET |

| (+)-cis | Serotonin Transporter (SERT) or SERT/NET |

Ligand-Receptor Interactions and Binding Affinity

The biological effects of this compound derivatives are mediated by their binding to specific receptors. The affinity of this binding is a measure of the ligand's potency. The 4-chlorobenzyl moiety is a key feature in derivatives targeting both monoamine transporters and sigma receptors.

For σ1 receptor ligands, the N-(p-chlorobenzyl)piperidine carboxamide structure has been identified as a core moiety containing the essential binding elements. units.it Molecular dynamics simulations have revealed specific interactions that stabilize the ligand-receptor complex. The aromatic 4-chlorophenyl ring can be encased by the side chains of receptor residues such as Arg119, Tyr120, and Trp121, contributing significant stabilizing van der Waals and hydrophobic interactions. units.it Furthermore, the basic piperidine nitrogen and an amide oxygen atom can participate in crucial ionic and hydrogen bonding interactions with the receptor. units.it

In the context of dopamine transporters, derivatives of 4-(4-chlorophenyl)piperidine have shown substantial binding affinity. nih.gov The N-substitution with a 4-chlorobenzyl group can enhance potency at the dopamine transporter. benthamdirect.com

| Compound | Core Structure | R Group on Benzoyl/Phenylmethyl | σ1 Affinity (Ki, nM) | σ2 Affinity (Ki, nM) | Selectivity Ratio (Ki σ2/σ1) |

|---|---|---|---|---|---|

| 8a | Methanol | 4"-F | 1.41 | >854 | 606 |

| 8c | Methanol | 4"-Cl | 2.49 | >854 | 343 |

| 7a | Methanone | 4"-F | 2.96 | 221.64 | 75 |

| 7c | Methanone | 4"-Cl | 5.98 | 554.03 | 93 |

Computational Chemistry Approaches

Computational methods are powerful tools for understanding and predicting the behavior of this compound derivatives at a molecular level. These approaches provide insights that guide the rational design of new, more effective compounds.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. For derivatives of this compound, docking studies have been employed to understand their binding modes and rationalize their biological activities. For example, docking has been used to analyze the binding energy of piperidine derivatives against viral proteins like the SARS-CoV-2 main protease. nih.gov It has also been used to study interactions with the mu-opioid receptor, helping to explain the analgesic potential of certain derivatives. researchgate.net In metabolic studies, molecular docking showed that the N-ethyl moiety of a complex piperidine derivative could access the catalytic site of the CYP3A4 enzyme in an energetically favorable orientation, explaining its metabolism pathway. nih.gov These simulations provide a static snapshot of the ligand-protein interaction, guiding further structural modifications. nih.gov

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT simulations have been applied to piperidine derivatives to optimize their molecular geometry and analyze their electronic properties. researchgate.netnih.govasianpubs.org These calculations can determine the distribution of electron density, which helps predict sites susceptible to electrophilic or nucleophilic attack. ijcrt.org Furthermore, DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.govasianpubs.org The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and stability, with a smaller gap often indicating higher reactivity. nih.govijcrt.org

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. For ligands targeting the σ1 receptor, pharmacophore models have identified several key features present in this compound derivatives. units.it These typically include a basic piperidine nitrogen atom, which acts as a positive ionizable feature, and two hydrophobic regions, often fulfilled by the benzyl rings. units.it An additional hydrogen bond acceptor, such as an amide oxygen, can also be a critical component. units.it Similarly, pharmacophore models for histamine (B1213489) H3 receptor antagonists also feature a basic tertiary amine connected via a linker to a central core and other regions. nih.govacs.org These models serve as a blueprint for designing new ligands with desired receptor affinity and selectivity. nih.gov

Metabolism and Pharmacokinetic Investigations of Derivatives

In vivo Metabolism of Related Compounds (e.g., Haloperidol (B65202) metabolites)

The in vivo metabolism of piperidine-containing compounds like haloperidol is extensive and complex, primarily occurring in the liver. drugbank.com Haloperidol undergoes several biotransformation pathways in humans, including reduction, oxidative N-dealkylation, and glucuronidation. drugbank.comnih.gov

One of the principal metabolic routes is the reduction of the keto group of haloperidol to form reduced haloperidol, an alcohol metabolite. drugbank.comnih.gov This reaction is reversible, with reduced haloperidol being oxidized back to the parent compound. drugbank.comnih.gov Another significant pathway is oxidative N-dealkylation, which cleaves the molecule to yield p-fluorobenzoylpropionic acid and 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP). drugbank.comkoreamed.org

Furthermore, haloperidol and its reduced form can be converted to neurotoxic pyridinium (B92312) metabolites, such as HPP+ (4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-pyridinium) and RHPP+ (the corresponding pyridinium species of reduced haloperidol). nih.govresearchgate.net Glucuronidation represents the most significant pathway for haloperidol clearance, accounting for 50-60% of its biotransformation, with haloperidol glucuronide being a major metabolite found in plasma and urine. drugbank.compharmgkb.org

Loperamide (B1203769), another piperidine (B6355638) derivative, is also extensively metabolized. drugbank.com Its primary metabolic pathway involves oxidative N-demethylation to form N-demethyl loperamide. drugbank.comfda.gov Other biotransformation routes include N- and C-hydroxylation. nih.gov

Table 1: Major In Vivo Metabolic Pathways and Metabolites of Haloperidol

| Metabolic Pathway | Key Metabolites | Reference |

|---|---|---|

| Reduction | Reduced haloperidol | drugbank.comnih.gov |

| Oxidative N-dealkylation | p-fluorobenzoylpropionic acid, 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP) | drugbank.comkoreamed.org |

| Pyridinium Formation | HPP+, RHPP+ | nih.govresearchgate.net |

| Glucuronidation | Haloperidol glucuronide, Reduced haloperidol glucuronide | drugbank.com |

Enzyme-Mediated Metabolic Pathways (e.g., CYP3A4)

The metabolism of haloperidol and related piperidine derivatives is mediated by several enzyme systems, with the Cytochrome P450 (CYP) superfamily playing a central role. nih.gov

CYP3A4: In vitro studies have identified CYP3A4 as the major isoform responsible for the CYP-mediated oxidation of haloperidol in humans. drugbank.comnih.gov It catalyzes the N-dealkylation of haloperidol and the formation of the pyridinium metabolite HPP+. koreamed.orgnih.gov The back-oxidation of reduced haloperidol to its parent form is also attributed to this enzyme. nih.gov The significant role of CYP3A4 is further supported by drug interaction studies showing that its inhibitors or inducers can alter haloperidol's pharmacokinetics. nih.govnih.gov

CYP2D6: While CYP3A4 is primary, some in vivo studies suggest that the polymorphic enzyme CYP2D6 may also influence haloperidol metabolism, potentially explaining some of the inter-individual variability observed in its pharmacokinetics. drugbank.compharmgkb.org However, its precise role compared to CYP3A4 remains a subject of some contradiction in the literature. drugbank.com

Carbonyl Reductase: This enzyme is responsible for the reduction of haloperidol to reduced haloperidol. nih.gov

Uridine Diphosphoglucose Glucuronosyltransferase (UGT): This family of enzymes, specifically UGT1A4, UGT1A9, and UGT2B7, is responsible for the extensive glucuronidation of haloperidol, which is the main route of its metabolic clearance. pharmgkb.org

For loperamide, metabolism is also heavily reliant on CYP enzymes. CYP3A4 and CYP2C8 are the primary enzymes responsible for its main metabolic pathway, oxidative N-demethylation. drugbank.comfda.govmedcentral.comnih.gov CYP2B6 and CYP2D6 are also involved, but to a lesser extent. drugbank.comnih.gov

Table 2: Key Enzymes in the Metabolism of Haloperidol and Loperamide

| Compound | Primary Enzymes | Metabolic Reaction | Reference |

|---|---|---|---|

| Haloperidol | CYP3A4 | Oxidation, N-dealkylation, Pyridinium formation | drugbank.comnih.govnih.gov |

| Carbonyl Reductase | Reduction | nih.gov | |

| UGTs (e.g., UGT1A9, UGT2B7) | Glucuronidation | pharmgkb.org |

| Loperamide | CYP3A4, CYP2C8 | Oxidative N-demethylation | drugbank.comfda.govnih.gov |

Pharmacokinetic Parameters (e.g., plasma concentration-time courses)

The pharmacokinetic profiles of haloperidol and loperamide exhibit significant differences, largely due to first-pass metabolism and transport mechanisms.

Haloperidol: Following oral administration, haloperidol is well-absorbed, but its bioavailability is reduced to approximately 60-70% due to first-pass metabolism in the liver. drugbank.comnih.govnih.gov It is a highly lipophilic compound, leading to a large volume of distribution (9.5-21.7 L/kg). drugbank.com Plasma concentrations show large interindividual variability. nih.gov The time to reach peak plasma concentration (Tmax) after oral administration ranges from 1.7 to 6.1 hours. drugbank.com The elimination half-life (t1/2) is also variable, reported to be between 14.5 and 36.7 hours. drugbank.com The long-acting decanoate (B1226879) formulation, administered intramuscularly, has a much longer apparent half-life of about 21 days. drugbank.comnih.gov

Loperamide: Loperamide is also well-absorbed from the gut but undergoes extensive first-pass metabolism, resulting in a very low systemic bioavailability of less than 1%. drugbank.comnih.gov Consequently, plasma concentrations of the unchanged drug are very low, typically below 2 ng/mL after a standard dose. fda.gov Peak plasma concentrations are reached approximately 2.5 to 5 hours after oral administration, depending on the formulation (liquid vs. capsule). drugbank.comfda.gov The apparent elimination half-life is around 10.8 hours. drugbank.commedcentral.com A significant factor limiting loperamide's systemic and central nervous system (CNS) exposure is its active transport out of cells by the efflux transporter P-glycoprotein (P-gp), which is present in the intestinal wall and the blood-brain barrier. pharmacytimes.comnih.govwikipedia.org

Table 3: Comparative Pharmacokinetic Parameters

| Parameter | Haloperidol (Oral) | Loperamide (Oral) | Reference |

|---|---|---|---|

| Bioavailability | 60–70% | <1% | drugbank.comdrugbank.comnih.gov |

| Tmax (Time to Peak) | 1.7–6.1 hours | 2.5–5 hours | drugbank.comfda.gov |

| Elimination Half-life (t1/2) | 14.5–36.7 hours | 9.1–14.4 hours | drugbank.commedcentral.com |

| Plasma Protein Binding | ~89-93% | ~95% | drugbank.comdrugbank.comnih.gov |

| Volume of Distribution | 9.5–21.7 L/kg | Large | drugbank.comdrugbank.com |

Bioavailability Enhancement Strategies (e.g., Prodrug Design, Salt Formation)

Given the challenges of poor solubility and extensive first-pass metabolism seen with many piperidine-based compounds, various strategies are employed to enhance oral bioavailability.

Prodrug Design: A prodrug is an inactive or less active molecule that is converted into the active parent drug in vivo. This strategy can be used to improve properties like solubility and permeability. mdpi.com For example, the long-acting antipsychotic haloperidol decanoate is a prodrug of haloperidol. drugbank.com The decanoate ester increases the lipophilicity of the drug, allowing it to be formulated in an oil vehicle for slow release from the injection site, thereby overcoming the need for frequent oral dosing. drugbank.comnih.gov For poorly water-soluble compounds, creating more water-soluble prodrugs, such as phosphate (B84403) esters, can improve dissolution and oral absorption. mdpi.comgoogle.com

Salt Formation: Converting a drug molecule into a salt is a common and effective method to increase aqueous solubility and dissolution rate, which can lead to improved bioavailability. nih.govresearchgate.net For poorly soluble weak bases, forming a salt with a suitable acid can significantly enhance solubility. researchgate.net Loperamide, for instance, is formulated as loperamide hydrochloride to improve its properties. mdpi.comuonbi.ac.ke

Inhibition of Metabolic Enzymes or Efflux Transporters: The bioavailability of drugs that are heavily metabolized by CYP enzymes or are substrates for efflux pumps like P-gp can be increased by co-administration with inhibitors of these proteins. For example, the systemic exposure to loperamide can be significantly increased when taken with inhibitors of CYP3A4 (like ketoconazole) or P-gp (like quinidine). fda.govpharmacytimes.comwikipedia.org Studies with HM30181, a P-gp inhibitor, demonstrated a sustained increase in the oral bioavailability of loperamide. nih.govelsevierpure.com

Formulation Technologies: Advanced formulation techniques such as solid dispersions, nanoparticle formulations, and emulsifying drug delivery systems are also used. nih.govuonbi.ac.keuobaghdad.edu.iq Creating solid dispersions of a drug with hydrophilic polymers like polyethylene (B3416737) glycol (PEG) can enhance the dissolution of poorly soluble compounds like loperamide. uonbi.ac.ke

Analytical Methodologies for 4 4 Chlorobenzyl Piperidine Derivatives

Chromatographic Techniques

Chromatography is a fundamental tool for separating and analyzing the components of a mixture. For 4-(4-chlorobenzyl)piperidine derivatives, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are extensively utilized.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of compounds. It is particularly useful for non-volatile or thermally unstable molecules. In the analysis of this compound derivatives, reverse-phase HPLC is a common method. sielc.comsielc.com

A typical HPLC method for a derivative like 1-Benzyl-4-((4-chlorophenyl)amino)piperidine-4-carboxamide involves a reverse-phase C18 column. sielc.com The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with an acid such as phosphoric acid or formic acid added to improve peak shape and resolution. sielc.comsielc.com For instance, a gradient can be formed, starting with a lower concentration of the organic solvent (acetonitrile) and gradually increasing it. unipi.it Detection is commonly performed using a UV detector at a specific wavelength, such as 254 nm or 220 nm. unipi.itkoreamed.org The purity of compounds like 4-(4-Chlorophenyl)piperidin-4-ol can be determined by HPLC, with acceptance criteria often set at a minimum of 97.0% area. avantorsciences.com

The versatility of HPLC allows for its application in various stages of pharmaceutical development, including the analysis of metabolites. For example, an HPLC-UV method was developed to determine 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a metabolite of haloperidol (B65202), in human urine. koreamed.org This method utilized a reverse-phase C18 column with a mobile phase of 50 mM potassium phosphate (B84403) buffer and acetonitrile (75:25, v/v) and UV detection at 220 nm. koreamed.org The limit of detection for CPHP in urine was found to be 1 ng/ml. koreamed.org

| Compound | Column Type | Mobile Phase | Detection | Reference |

| 1-Benzyl-4-((4-chlorophenyl)amino)piperidine-4-carboxamide | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, Phosphoric Acid | UV (MS-compatible with Formic Acid) | sielc.com |

| 4-(4-Chlorophenyl)piperidine-2,6-dione | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, Phosphoric Acid | UV (MS-compatible with Formic Acid) | sielc.com |

| (4-(4-chlorobenzoyl)piperidin-1-yl)(4-methoxyphenyl)methanone | Not Specified | Acetonitrile/Water Gradient | UV at 254 nm | unipi.it |

| 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP) | Reverse-Phase C18 | 50 mM Potassium Phosphate Buffer/Acetonitrile (75:25) | UV at 220 nm | koreamed.org |

Gas Chromatography (GC)

Gas chromatography is a technique used to separate and analyze compounds that can be vaporized without decomposition. It is often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components.

GC has been employed for the analysis of metabolites of drugs containing the 4-(4-chlorobenzoyl)piperidine (B1585750) moiety. nih.gov For instance, combined gas chromatography-mass spectrometry was used to identify metabolites of 4-[4-(p-chlorobenzoyl)piperidino]-4'-fluorobutyrophenone in rat urine. nih.gov This analysis revealed that N-dealkylation is a major metabolic pathway, leading to the formation of 4-(p-chlorobenzoyl)piperidine. nih.gov

Another application involves the determination of 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a metabolite of haloperidol. nih.gov An electron-capture GC procedure was developed for its analysis, which involved extraction from biological samples and derivatization with pentafluorobenzoyl chloride. nih.gov The derivatized metabolite was then quantified using a GC equipped with a fused-silica capillary column and an electron-capture detector. nih.gov The structure of the derivatized metabolite was confirmed by GC-MS. nih.gov

| Analyte | Sample Matrix | Derivatizing Agent | Detection | Reference |

| Metabolites of 4-[4-(p-chlorobenzoyl)piperidino]-4'-fluorobutyrophenone | Rat Urine | None (Direct Analysis) | Mass Spectrometry (MS) | nih.gov |

| 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP) | Biological Samples (Urine, Plasma, Brain, Liver) | Pentafluorobenzoyl chloride | Electron-Capture Detector (ECD), MS for confirmation | nih.gov |

| Elemenyl piperidine (B6355638) salt | Water | None (Direct Analysis) | Not specified | researchgate.net |

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for determining the structure of organic compounds. Both ¹H NMR and ¹³C NMR provide detailed information about the hydrogen and carbon skeletons of a molecule, respectively.

For this compound hydrochloride, the ¹H NMR spectrum (in DMSO-d₆) shows characteristic signals for the aromatic protons and the piperidine methylene (B1212753) protons. The aromatic protons typically appear as doublets in the region of δ 7.30–7.75 ppm, while the piperidine methylene protons can be observed at around δ 3.79 ppm.

In a study of 1-(4-chlorobenzyl)piperidine, the ¹H NMR spectrum (in DMSO) exhibited signals at δ 7.77-7.75 (d, 2H), 7.71-7.69 (d, 2H), 3.79 (s, 1H), 2.69 (s, 1H), 1.90-1.85 (m, 5H), and 1.78-1.77 (d, 2H) ppm. rsc.org The ¹³C NMR spectrum of the same compound showed signals at δ 135.71, 135.52, 128.71, 128.64, 65.64, 62.68, 53.86, 39.72, 39.30, 38.88, 25.59, 24.09, and 20.71 ppm. rsc.org The structural confirmation of various synthesized piperidine derivatives is routinely achieved through NMR spectral analysis. ijert.orgjocpr.com

| Compound | Nucleus | Solvent | Key Chemical Shifts (δ ppm) | Reference |

| This compound hydrochloride | ¹H | DMSO-d₆ | 7.30–7.75 (aromatic), 3.79 (piperidine methylene) | |

| 1-(4-chlorobenzyl)piperidine | ¹H | DMSO | 7.77-7.69 (aromatic), 3.79 (benzylic CH), 2.69 (piperidine CH), 1.90-1.77 (piperidine CH₂) | rsc.org |

| 1-(4-chlorobenzyl)piperidine | ¹³C | DMSO | 135.71-128.64 (aromatic), 65.64, 62.68, 53.86, 39.72-20.71 (aliphatic) | rsc.org |

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of a this compound derivative, 4-chloro-N-{[1-(4-chlorobenzoyl) piperidin-4-yl]methyl} benzamide (B126) hydrate (B1144303) (CPMBH), revealed several characteristic absorption bands. ijert.org

Key absorptions include the N-H stretching vibration of the amino group (3250–3500 cm⁻¹), the bending vibration of H-O-H from water (1682 cm⁻¹ and 1641 cm⁻¹), and peaks indicating the presence of chlorine at 807 cm⁻¹ and 688 cm⁻¹. ijert.org The asymmetric stretching of CH₃ and CH₂ groups was observed at 2919, 2940, and 2995 cm⁻¹, while C-C deformations were assigned to peaks between 450 cm⁻¹ and 525 cm⁻¹. ijert.org The presence of various functional groups in synthesized piperidine derivatives is consistently confirmed using FT-IR analysis. ijert.orgjocpr.comjofamericanscience.org

| Compound | Key Vibrational Frequencies (cm⁻¹) | Functional Group Assignment | Reference |

| 4-chloro-N-{[1-(4-chlorobenzoyl) piperidin-4-yl]methyl} benzamide hydrate (CPMBH) | 3250–3500 | N-H stretch (amino) | ijert.org |

| 4-chloro-N-{[1-(4-chlorobenzoyl) piperidin-4-yl]methyl} benzamide hydrate (CPMBH) | 1682, 1641 | H-O-H bend (water) | ijert.org |

| 4-chloro-N-{[1-(4-chlorobenzoyl) piperidin-4-yl]methyl} benzamide hydrate (CPMBH) | 807, 688 | C-Cl stretch | ijert.org |

| 4-chloro-N-{[1-(4-chlorobenzoyl) piperidin-4-yl]methyl} benzamide hydrate (CPMBH) | 2919, 2940, 2995 | Asymmetric CH₃ and CH₂ stretch | ijert.org |

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about electronic transitions and conjugation within the molecule. The UV-Visible absorption spectra for synthesized Mannich bases of piperidine and p-chloroaniline derivatives confirmed their aromatic nature. jofamericanscience.org

In the characterization of 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide hydrate (CPMBH), the absence of absorption in the region between 300 and 800 nm in the UV-Vis-NIR spectrum indicated that the grown crystal is a suitable material for optoelectronic applications. ijert.org The band gap of the CPMBH crystal was calculated to be 5.091 eV. ijert.org UV-Visible spectroscopy is also used in conjunction with HPLC for the detection and quantification of these compounds. koreamed.orgkoreascience.kr

| Compound/Derivative | Wavelength Range (nm) | Observation/Application | Reference |

| Mannich bases of piperidine and p-chloroaniline | 190-1100 | Confirmed aromatic nature | jofamericanscience.org |